molecular formula C7H11N3O2 B13246639 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B13246639
M. Wt: 169.18 g/mol
InChI Key: FWDPDHVYPAEQCQ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a pyrazole heterocyclic core, a privileged scaffold renowned for its extensive therapeutic profile and prevalence in pharmacologically active molecules . The structure features a 1-methyl-1H-pyrazole moiety linked to a methoxy-substituted acetamide chain, which contributes to its potential as a building block for developing novel bioactive molecules. The core pyrazole scaffold is recognized for its diverse biological activities, including potential applications as anticancer and anti-inflammatory agents . Researchers are particularly interested in pyrazole derivatives for targeting various disease mechanisms, with some compounds acting as selective enzyme inhibitors or receptor modulators. The structural features of this compound suggest potential for further chemical modification, making it a valuable intermediate for structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity against biological targets. Pyrazole-containing compounds have demonstrated substantial research value in developing metalloproteinase inhibitors, including meprin α and β inhibitors, which represent emerging targets in fibrotic diseases, cancer, Alzheimer's disease, and inflammatory conditions . The methoxy and acetamide functional groups present in this molecule may contribute to favorable interactions with enzyme active sites, potentially influencing binding affinity and selectivity profiles. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes. Researchers should handle this material with appropriate precautions following standard laboratory safety protocols.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(12-2)7(8)11/h3-4,6H,1-2H3,(H2,8,11)

InChI Key

FWDPDHVYPAEQCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)N)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves three key components: (1) construction of the 1-methylpyrazole ring, (2) introduction of the methoxyacetamide side chain, and (3) functional group coupling. Below are validated methods derived from peer-reviewed protocols.

Method 1: Haloacetamide Alkylation

Procedure ():

  • Reactants :
    • 1-Methyl-1H-pyrazol-4-ylmethanol (1.0 eq)
    • Bromoacetamide (1.2 eq)
    • Potassium carbonate (2.5 eq)
    • Sodium iodide (0.5 eq, catalyst)
  • Conditions :

    • Solvent: Acetone or ethylene glycol dimethyl ether
    • Temperature: Reflux (56–80°C)
    • Duration: 12–24 hours
  • Workup :

    • Neutralize with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 68–72% ().

Method 2: Suzuki Coupling with Acetamide Boronic Esters

Procedure ():

  • Reactants :
    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
    • 2-Methoxy-2-chloroacetamide (1.5 eq)
  • Catalyst System :

    • PdCl₂(PPh₃)₂ (0.1 eq)
    • Cs₂CO₃ (1.5 eq)
  • Conditions :

    • Solvent: Dry DMF or DME
    • Temperature: 85–100°C under N₂
    • Duration: 6–8 hours

Yield : 58–63% ().

Method 3: Acylation of Pyrazole Intermediates

Procedure ():

  • Step 1: Synthesis of 1-Methylpyrazole-4-carbonyl Chloride
    • React 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (1.2 eq) and DMF (catalytic) in CH₂Cl₂ at 0°C → RT for 2 hours.
  • Step 2: Amide Formation
    • Add 2-methoxyacetamide (1.1 eq) and triethylamine (2.0 eq) to the acyl chloride in CH₂Cl₂. Stir at RT for 4 hours.

Yield : 75–82% ().

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Reaction Time 12–24 h 6–8 h 6 h
Yield 68–72% 58–63% 75–82%
Catalyst Cost Low High Moderate
Scalability High Moderate High

Key Observations :

  • Method 3 offers superior yields due to streamlined acylation ().
  • Method 2 requires palladium catalysts, increasing costs but enabling regioselectivity ().

Structural Confirmation Data

  • ¹H NMR (DMSO- d₆) :
    • δ 7.85 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH₃), 3.42 (s, 3H, O–CH₃), 2.10 (s, 2H, CH₂).
  • IR (KBr) :
    • 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins . Additionally, it may modulate signaling pathways involved in pain perception and inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chloropyrimidine substituent in Compound 19 enhances its binding to CDK2, likely through halogen-mediated hydrophobic interactions. In contrast, the methoxy group in the target compound may improve solubility but reduce affinity compared to halogens. Thienopyrimidine-containing analogs (e.g., 4c ) exhibit higher molecular weights and complex heterocyclic systems, correlating with enhanced receptor selectivity. Triazole-thioacetamide derivatives (e.g., ) introduce sulfur-based polarity, which could influence redox activity or metabolic stability.

Thermal Stability :

  • Compound 19 shows a high melting point (~268°C), suggesting strong crystalline packing due to hydrogen bonding from the acetamide and pyrimidine groups. The target compound’s melting point is unreported but may be lower due to the flexible methoxy group.

Biological Activity: Pyrimidine-pyrazole hybrids (e.g., Compound 19 ) demonstrate potent CDK2 inhibition (IC₅₀ values in nanomolar range), while thienopyrimidine derivatives (e.g., 4c ) target tropomyosin receptors, indicating scaffold-dependent activity.

Biological Activity

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure features a methoxy group and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide, as promising anticancer agents. The mechanism of action is primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

A study evaluated several pyrazole derivatives for their antiproliferative activity against various cancer cell lines. Among these, compounds similar to 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide demonstrated significant cytotoxic effects:

CompoundCell LineIC50 (μM)
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamideHeLa0.52
MCF-70.34
HT-290.86

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, similar to well-known tubulin inhibitors like colchicine .

Mechanistic Insights

Mechanistic studies revealed that treatment with 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide leads to:

  • Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed, indicating effective cell cycle disruption.
  • Induction of Apoptosis : Flow cytometric analysis confirmed that the compound induces apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide has shown promising antimicrobial activity.

In Vitro Antimicrobial Evaluation

A range of pyrazole derivatives were tested for their antimicrobial efficacy against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for selected derivatives:

CompoundPathogenMIC (μg/mL)
2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamideStaphylococcus aureus0.22
Escherichia coli0.25

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several case studies have documented the biological activities of pyrazole derivatives closely related to 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide:

  • Study on Cancer Cell Lines : A comprehensive evaluation of various pyrazole derivatives showed that modifications at specific positions could enhance antiproliferative activity against cancer cell lines such as MCF7 and A549 .
  • Antimicrobial Resistance : Research indicated that certain pyrazole derivatives could overcome resistance mechanisms in pathogenic bacteria, highlighting their potential as novel antimicrobial agents .

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